molecular formula C14H21N B13793980 N-Cyclohexyl-3-ethylaniline CAS No. 516490-59-8

N-Cyclohexyl-3-ethylaniline

Cat. No.: B13793980
CAS No.: 516490-59-8
M. Wt: 203.32 g/mol
InChI Key: QXGRWCOMSGTMML-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-ethylaniline is an organic compound with the chemical formula C14H21N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes followed by N-alkylation. For instance, nitrobenzene can be reduced to aniline, which is then alkylated with cyclohexyl and ethyl groups under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction and alkylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

N-Cyclohexyl-3-ethylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-Cyclohexyl-3-ethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-3-ethylaniline is unique due to the presence of both cyclohexyl and ethyl groups attached to the aniline core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other aniline derivatives may not be suitable .

Properties

CAS No.

516490-59-8

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-cyclohexyl-3-ethylaniline

InChI

InChI=1S/C14H21N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h6-7,10-11,13,15H,2-5,8-9H2,1H3

InChI Key

QXGRWCOMSGTMML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCCCC2

Origin of Product

United States

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